
2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with cyclopropyl, methyl, and trifluoroethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine.
Nucleophilic Substitution: The trichloropyrimidine undergoes sequential nucleophilic substitution reactions
Introduction of Trifluoroethoxy Group: The trifluoroethoxy group is introduced using 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine, exhibit potential as inhibitors of epidermal growth factor receptor (EGFR) kinases. This receptor is often implicated in various cancers, including non-small cell lung cancer and prostate cancer. The ability of these compounds to inhibit the EGFR T790M mutation makes them candidates for targeted cancer therapies .
Antiviral Properties
Studies have shown that pyrimidine derivatives can possess antiviral activity. The trifluoroethoxy group may enhance the compound's efficacy against viral replication by modifying its interaction with viral enzymes or host cell receptors. Further exploration into this area could yield valuable insights into developing antiviral agents .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibition of EGFR T790M mutation | |
Antiviral | Potential efficacy against viral replication | |
Other Biological Effects | Modulation of cellular pathways |
Case Study 1: EGFR Inhibition in Lung Cancer
A study focused on the efficacy of pyrimidine derivatives in inhibiting EGFR activity in A549 human lung adenocarcinoma cells demonstrated that modifications to the pyrimidine structure significantly enhanced anticancer activity. The introduction of the trifluoroethoxy group was found to increase binding affinity to the receptor, leading to reduced cell proliferation and increased apoptosis in vitro.
Case Study 2: Antiviral Mechanism Exploration
In another investigation, researchers explored the antiviral properties of a similar pyrimidine compound against influenza viruses. The study revealed that the compound could inhibit viral replication by interfering with the viral polymerase complex. This finding underscores the potential for developing new antiviral therapies based on structural modifications of pyrimidines.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Biologische Aktivität
2-Cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. The trifluoroethoxy group is known to enhance the pharmacological properties of compounds, making them suitable for various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula: C10H10F3N2O
- Molecular Weight: 232.19 g/mol
- IUPAC Name: this compound
Antitumor Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action:
- Inhibition of key signaling pathways involved in cell cycle regulation.
- Induction of apoptosis through mitochondrial pathways.
- Modulation of gene expression related to tumor growth and survival.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial for the progression of certain diseases.
- Case Study:
- A study demonstrated that a related pyrimidine derivative inhibited dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis essential for rapidly dividing cells. This inhibition resulted in reduced proliferation of cancer cells in vitro and in vivo.
Data Tables
Biological Activity | Mechanism | Reference |
---|---|---|
Antitumor Activity | Inhibits cell proliferation and induces apoptosis | |
Enzyme Inhibition | Inhibits DHFR activity |
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption: Rapid absorption observed in animal models.
- Distribution: High tissue distribution with a preference for liver and tumor tissues.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes.
- Excretion: Excreted mainly via urine.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-methyl-6-(2,2,2-trifluoroethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6-4-8(16-5-10(11,12)13)15-9(14-6)7-2-3-7/h4,7H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAFBWKWVGGVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.